molecular formula C19H16BrNO4 B287960 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

カタログ番号 B287960
分子量: 402.2 g/mol
InChIキー: WQJHCJRBEYRRKP-XVNBXDOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that is commonly known as BBr 2778. It is a highly potent and selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

作用機序

BBr 2778 is a highly potent and selective inhibitor of the 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one subtype α7. The α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is involved in various physiological processes, including learning and memory, attention, and sensory processing. BBr 2778 binds to the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity, leading to a decrease in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and physiological effects:
BBr 2778 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD. Additionally, BBr 2778 has been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

One of the major advantages of using BBr 2778 in lab experiments is its high potency and selectivity for the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. This allows for precise and targeted inhibition of the receptor's activity. Additionally, BBr 2778 has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one of the limitations of using BBr 2778 is its complex synthesis process, which can make it difficult and expensive to obtain.

将来の方向性

There are several future directions for the study of BBr 2778. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another potential direction is the investigation of BBr 2778's therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more selective and potent inhibitors of the α7 2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one could lead to the development of more effective treatments for neurological disorders.

合成法

The synthesis of BBr 2778 is a complex process that involves several steps. The first step is the synthesis of 2-bromo-5-(2-bromoethyl)benzoic acid, which is then converted to 2-(2-bromoethyl)-1,3-benzodioxole. The benzodioxole is then reacted with acryloyl chloride to form 3-(1,3-Benzodioxol-5-yl)acrylic acid. The final step involves the reaction of 3-(1,3-Benzodioxol-5-yl)acrylic acid with 7-(ethylamino)-2,4,6-cycloheptatrien-1-one in the presence of a brominating agent to yield BBr 2778.

科学的研究の応用

BBr 2778 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BBr 2778 has also been shown to improve attention and impulse control in animal models of ADHD.

特性

製品名

2-[3-(1,3-Benzodioxol-5-yl)acryloyl]-4-bromo-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

分子式

C19H16BrNO4

分子量

402.2 g/mol

IUPAC名

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-4-bromo-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H16BrNO4/c1-2-21-15-6-5-13(20)10-14(19(15)23)16(22)7-3-12-4-8-17-18(9-12)25-11-24-17/h3-10H,2,11H2,1H3,(H,21,23)/b7-3+

InChIキー

WQJHCJRBEYRRKP-XVNBXDOJSA-N

異性体SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

正規SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC3=C(C=C2)OCO3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。